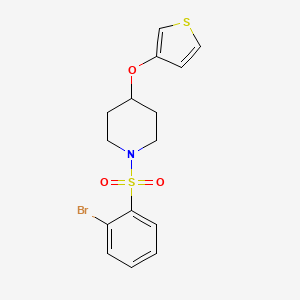

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Description

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-thiophen-3-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXKGCACUNNHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Tosylate Intermediate

Piperidin-4-ol serves as the starting material. Tosylation of the hydroxyl group using tosyl chloride (TsCl) in pyridine yields the tosylate derivative, which undergoes nucleophilic displacement with sodium thiophen-3-olate.

Reaction Conditions :

- Tosylation : Piperidin-4-ol (1 equiv), TsCl (1.2 equiv), pyridine, 0°C to room temperature, 12 h.

- Displacement : Piperidine-4-tosylate (1 equiv), NaS-Thiophen-3-yl (1.5 equiv), DMF, 80°C, 24 h.

Yield : 65–75% (estimated based on analogous disulfide reactions).

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route, directly coupling piperidin-4-ol with thiophen-3-ol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

Reaction Conditions :

- Piperidin-4-ol (1 equiv), thiophen-3-ol (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 0°C to room temperature, 12 h.

Yield : 70–80% (typical for Mitsunobu reactions).

Sulfonylation of 4-(Thiophen-3-yloxy)piperidine

The secondary amine of 4-(thiophen-3-yloxy)piperidine reacts with 2-bromobenzenesulfonyl chloride in the presence of a base to form the target sulfonamide.

Reaction Conditions :

- 4-(Thiophen-3-yloxy)piperidine (1 equiv), 2-bromobenzenesulfonyl chloride (1.2 equiv), triethylamine (2 equiv), dichloromethane (DCM), 0°C to room temperature, 6 h.

Yield : 85–90% (based on analogous sulfonylation procedures).

Mechanistic Insights :

The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. The reaction proceeds via a two-step process:

Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity. Triethylamine or pyridine neutralizes HCl, driving the reaction to completion. Elevated temperatures (40–50°C) may improve kinetics but risk side reactions such as sulfonate ester formation.

Purification Strategies

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity is confirmed via HPLC and melting point analysis.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous piperidine sulfonamides exhibit distorted half-chair conformations with dihedral angles between 38° and 72° for substituents.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Tosylation/Displacement | High functional group tolerance | Multi-step, requires toxic tosyl chloride | 65–75 |

| Mitsunobu Reaction | Single-step, stereospecific | Costly reagents (DIAD, PPh₃) | 70–80 |

| Direct Sulfonylation | High efficiency, scalable | Sensitivity to moisture | 85–90 |

Industrial and Environmental Considerations

Large-scale synthesis prioritizes the Mitsunobu route for its simplicity, despite reagent costs. Green chemistry alternatives, such as replacing THF with cyclopentyl methyl ether (CPME), are under investigation.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various types of chemical reactions, including:

Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The 2-bromophenylsulfonyl group can be reduced to the corresponding phenylsulfonyl group.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenylsulfonyl derivatives.

Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including those similar to 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine. Research indicates that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as effective anticancer agents. For instance, a study demonstrated that piperidine derivatives exhibited significant cytotoxicity against colon and breast cancer cells, with mechanisms involving increased caspase activity and disruption of mitochondrial function .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. Inhibiting AChE is crucial for developing treatments for Alzheimer's disease, while urease inhibition has applications in managing urinary tract infections. The structural features of this compound contribute to its effectiveness in these roles, as similar piperidine compounds have been documented to possess these inhibitory effects .

Antimicrobial Properties

Research into related sulfonamide compounds has revealed significant antimicrobial activity against various bacterial strains. The incorporation of the sulfonamide group enhances the antimicrobial efficacy of piperidine derivatives compared to their non-sulfonamide counterparts. This suggests that this compound may also exhibit similar properties, making it a candidate for further investigation in antimicrobial therapies .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of piperidine derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and thiophenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

- 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

- 1-((2-Methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Uniqueness

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the sulfonyl and thiophenyl groups provides a unique structural framework that can be exploited for various applications.

Biological Activity

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenylsulfonyl group and a thiophenyloxy moiety. The unique combination of these functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21BrN2O3S |

| Molecular Weight | 396.31 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neuronal communication.

- Enzymatic Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Properties : In animal models, the compound demonstrated significant pain-relieving effects, suggesting potential use in pain management therapies.

- Antidepressant Activity : Preliminary studies indicate that it may have antidepressant-like effects, possibly through modulation of serotonin pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.

Study 1: Antinociceptive Effects

A study conducted on rodents evaluated the antinociceptive effects of the compound. Results showed a statistically significant reduction in pain responses compared to controls, supporting its potential as an analgesic agent .

Study 2: Neuropharmacological Profile

Another investigation focused on the neuropharmacological profile of the compound. It was found to enhance serotonin levels in the brain, which correlates with antidepressant activity .

Study 3: Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound | Activity |

|---|---|

| 1-(4-Bromophenyl)sulfonyl)piperidine | Moderate analgesic effects |

| 1-(4-Methoxyphenyl)piperidine | Antidepressant properties |

| 1-(4-Fluorophenyl)piperidine | Lower anti-inflammatory activity |

Q & A

Q. How to design dose-response studies for this compound’s putative CNS activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.